4-Cyclohexyl-5-methylbenzene-1,3-diol
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Overview
Description
Resorcinol compound 25 is a derivative of resorcinol, which is a phenolic compound with the chemical formula C6H4(OH)2. Resorcinol is one of three isomeric benzenediols, specifically the 1,3-isomer (or meta-isomer). It is a colorless solid that is readily soluble in water, alcohol, and ether, but insoluble in chloroform and carbon disulfide .
Preparation Methods
Synthetic Routes and Reaction Conditions: Resorcinol compound 25 can be synthesized through various organic synthesis methods. One common method involves the acylation reaction of resorcinol. The precursor material is reacted with acetic acid and zinc dichloride as catalysts in the first step. In the second step, the product is reacted with chloroacetic acid using sodium hydroxide to convert the carboxyl group to an acid chloride by thionyl chloride (SOCl2). The acid chloride is then dissolved in dichloromethane and reacted with amino drugs to produce the new preparative compounds .
Industrial Production Methods: Industrial production of resorcinol typically involves the dialkylation of benzene with propylene to give 1,3-diisopropylbenzene. This is followed by oxidation and Hock rearrangement of the disubstituted arene to yield acetone and resorcinol .
Chemical Reactions Analysis
Types of Reactions: Resorcinol compound 25 undergoes various types of chemical reactions, including:
Oxidation: Resorcinol can be oxidized to form quinones.
Reduction: It can be reduced to form dihydroxybenzenes.
Substitution: Resorcinol can undergo halogenation, alkylation, acylation, sulfonation, nitration, and nitrosation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Major Products:
Oxidation: Quinones
Reduction: Dihydroxybenzenes
Substitution: Halogenated, alkylated, acylated, sulfonated, nitrated, and nitrosated derivatives.
Scientific Research Applications
Resorcinol compound 25 has a wide range of scientific research applications, including:
Mechanism of Action
Resorcinol compound 25 can be compared with other similar compounds, such as:
Catechols: These compounds have hydroxyl groups at the 1,2-positions on the benzene ring.
Hydroquinones: These compounds have hydroxyl groups at the 1,4-positions on the benzene ring.
Phenols: These compounds have a single hydroxyl group attached to the benzene ring.
Uniqueness:
Comparison with Similar Compounds
- Catechol (1,2-dihydroxybenzene)
- Hydroquinone (1,4-dihydroxybenzene)
- Phenol (hydroxybenzene)
Properties
Molecular Formula |
C13H18O2 |
---|---|
Molecular Weight |
206.28 g/mol |
IUPAC Name |
4-cyclohexyl-5-methylbenzene-1,3-diol |
InChI |
InChI=1S/C13H18O2/c1-9-7-11(14)8-12(15)13(9)10-5-3-2-4-6-10/h7-8,10,14-15H,2-6H2,1H3 |
InChI Key |
NZLWYNBRWDATJO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1C2CCCCC2)O)O |
Origin of Product |
United States |
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